molecular formula C22H19FN2O3S B2933505 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide CAS No. 1005299-24-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide

Cat. No.: B2933505
CAS No.: 1005299-24-0
M. Wt: 410.46
InChI Key: AIBSIISHCSCUAI-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core scaffold, a benzenesulfonyl group, and a 2-fluorobenzamide moiety. This specific architecture places it within a class of compounds investigated for their potential in pharmaceutical development and medicinal chemistry research, particularly as modulators of biological targets such as the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) . Compounds based on the tetrahydroquinoline structure have been studied for their role in the inhibition of RORγ activity, a key regulator of pro-inflammatory pathways including Interleukin-17 (IL-17) production . As such, this molecule serves as a valuable chemical tool for researchers exploring novel therapeutic strategies for immune-mediated and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The integration of the sulfonamide and fluorobenzamide groups is a common strategy in drug discovery to fine-tune a compound's physicochemical properties, binding affinity, and metabolic stability. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBSIISHCSCUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide typically involves a multi-step process. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) . The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both of which are involved in bacterial membrane synthesis . This inhibition disrupts the bacterial cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Substituent Variations at Position 1

The benzenesulfonyl group distinguishes this compound from analogues with alternative acyl or sulfonamide substituents:

  • Compound 10a () : Features a tetrahydro-2H-pyran-4-carbonyl group at position 1. This bulkier substituent may reduce membrane permeability compared to the flat benzenesulfonyl group .
  • Compound 7 (): 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.
  • N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide (): A para-fluoro substitution on the benzenesulfonyl group, which may alter steric interactions compared to the unsubstituted benzene ring in the target compound .

Table 1: Position 1 Substituent Comparison

Compound Position 1 Group Key Property
Target Compound Benzenesulfonyl High metabolic stability
Compound 10a Tetrahydro-2H-pyran-4-carbonyl Bulky, may reduce permeability
Compound 7 4-Fluorobenzenesulfonyl Enhanced electronegativity

Fluorine Substitution Patterns on Benzamide

The 2-fluorobenzamide group is critical for electronic and steric effects:

  • Compound 8 (): 2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. Replacing fluorine with chlorine at position 2 reduces electronegativity but increases steric bulk (IC50 < 15 μM) .
  • 4-Fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (): A 4-fluoro substitution on the benzene ring, which may position the fluorine in a different spatial orientation, affecting receptor interactions .

Table 2: Fluorine Position Impact

Compound Fluorine Position Activity (IC50/EC50)
Target Compound 2-Fluoro (benzamide) Not reported
Compound 7 2,4-Difluoro <1 μM
Compound 8 2-Chloro-6-fluoro <15 μM

Core Structure Modifications

  • 3-Fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (): Replacing tetrahydroquinoline with tetrahydroisoquinoline introduces a fused benzene ring, altering conformational flexibility and binding pocket compatibility .
  • SR1078 (): A morpholine-substituted tetrahydroquinoline derivative with RORα/γ inverse agonism (IC50 1–3 μM). The morpholine group enhances solubility but may reduce blood-brain barrier penetration .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention due to its unique chemical structure and potential applications in medicinal chemistry. The presence of both sulfonamide and tetrahydroquinoline moieties suggests a variety of biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula for this compound is C23H24N2O3S. The structure features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a fluorobenzamide moiety. This configuration may influence its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in inhibiting bacterial enzymes, particularly those involved in folate synthesis. The tetrahydroquinoline ring may also engage in DNA intercalation or protein binding, affecting various cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth through mechanisms similar to traditional sulfonamides.
  • Anticancer Properties : Preliminary studies suggest that this compound may interfere with cancer cell proliferation by modulating enzyme activity involved in cell cycle regulation.
  • Enzyme Inhibition : It can inhibit specific enzymes such as carbonic anhydrase isozymes, which play critical roles in physiological processes.

Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound. Below are summarized findings from various research efforts:

StudyCompoundBiological ActivityKey Findings
This compoundAntimicrobialInhibits bacterial growth in vitro
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineAnticancerReduces proliferation of cancer cells
Related sulfonamidesEnzyme inhibitionCompetitive inhibition against carbonic anhydrase

Case Studies

A notable case study examined the effects of this compound on specific bacterial strains. The study found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to mimic substrates for bacterial enzymes involved in folate synthesis.

Another investigation explored the anticancer properties of similar compounds within the tetrahydroquinoline class. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.

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